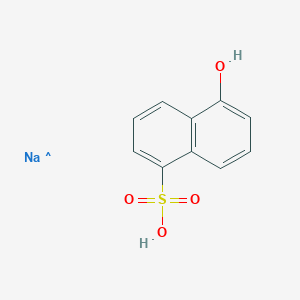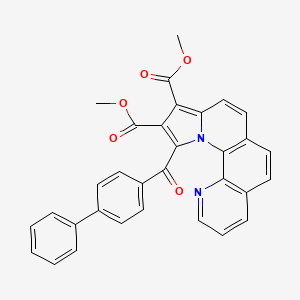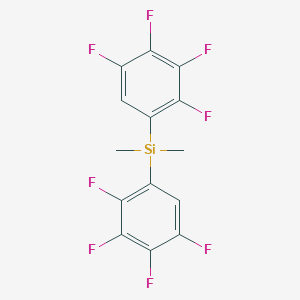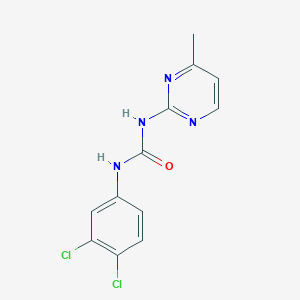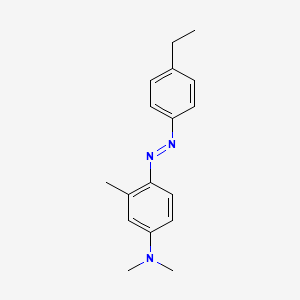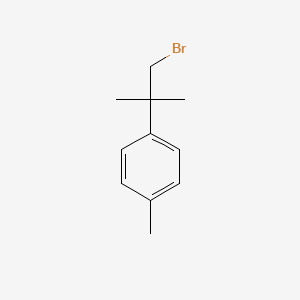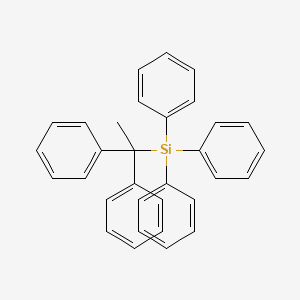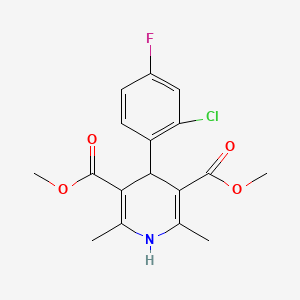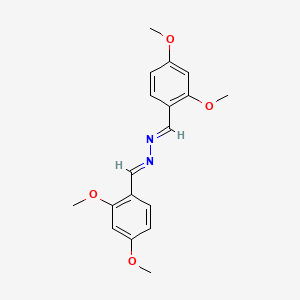
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The hydrobromide salt form enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide typically involves the reaction of pyridine with a suitable alkylating agent, followed by the addition of hydrobromic acid to form the hydrobromide salt. One common synthetic route is as follows:
Alkylation of Pyridine: Pyridine is reacted with 1-bromo-2-propanone under basic conditions to form 1-(2-oxopropyl)pyridinium bromide.
Formation of Hydrobromide Salt: The resulting pyridinium bromide is treated with hydrobromic acid to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, where nucleophiles such as amines or thiols replace the bromide ion, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridinium compounds, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can form electrostatic interactions with negatively charged amino acid residues in proteins, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide can be compared with other pyridinium salts and related compounds, such as:
1-(Pyridin-2-yl)propan-1-one: Similar in structure but lacks the positively charged nitrogen atom, resulting in different chemical properties and reactivity.
2-Acetylpyridine: Contains an acetyl group instead of the propan-2-one moiety, leading to variations in its chemical behavior and applications.
1-(Pyridin-2-yl)propan-2-one:
The uniqueness of this compound lies in its combination of a positively charged pyridinium ring and a carbonyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11BrNO+ |
|---|---|
Molekulargewicht |
217.08 g/mol |
IUPAC-Name |
1-pyridin-1-ium-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1; |
InChI-Schlüssel |
RBFIDROZWYVUGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C[N+]1=CC=CC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


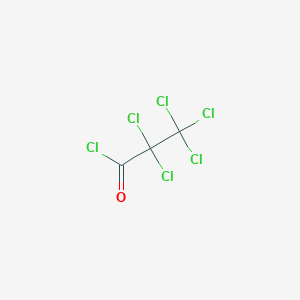
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
